molecular formula C4H9BrClN B2452414 (R)-3-Bromopyrrolidine hydrochloride CAS No. 1354010-12-0

(R)-3-Bromopyrrolidine hydrochloride

Cat. No. B2452414
M. Wt: 186.48
InChI Key: GCKYGRPMTUNGBJ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Bromopyrrolidine hydrochloride” likely refers to a hydrochloride salt of a bromopyrrolidine compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .


Synthesis Analysis

While specific synthesis methods for “®-3-Bromopyrrolidine hydrochloride” were not found, similar compounds are often synthesized through various chemical reactions. For instance, metformin hydrochloride was synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .

Scientific Research Applications

  • Enantioselective Synthesis : A study by Chen, Zhou, and Yeung (2012) developed an enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines. This process involved an amino-thiocarbamate catalyzed bromoaminocyclization of olefinic amides, leading to the production of pyrrolidine products that can be converted into other useful building blocks (Chen, Zhou, & Yeung, 2012).

  • Novel Synthesis Protocol : D’hooghe, Aelterman, and de Kimpe (2009) reported a novel protocol for preparing 3-amino-2-methylpyrrolidines. This involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion into 3-bromopyrrolidines. This methodology provides a new approach to synthesize the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

  • Antibacterial Agent Synthesis : Rosen et al. (1988) developed efficient asymmetric syntheses of the enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the role of 3-bromopyrrolidine-based compounds in developing new antibacterial therapies (Rosen et al., 1988).

  • Biocatalysis : Li et al. (2001) explored the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, leading to the formation of N-benzyl-3-hydroxypyrrolidine. This research demonstrates the potential of biocatalysis in the selective and efficient synthesis of 3-bromopyrrolidine derivatives (Li et al., 2001).

properties

IUPAC Name

(3R)-3-bromopyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYGRPMTUNGBJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Bromopyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.